2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine
Overview
Description
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine is an organochlorine compound . It is a member of pyridines and an organochlorine compound . It is a conjugate base of a 2-(chloromethyl)pyridinium .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The crystal structure of 2-(chloromethyl)pyridine consists of a pyridine core bearing a chloromethyl group . The molecular formula is C6H6ClN .Chemical Reactions Analysis
This compound is involved in several chemical reactions. For instance, it is used in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .Physical and Chemical Properties Analysis
The molecular weight of this compound is 203.07 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The exact mass is 202.0064537 g/mol .Scientific Research Applications
Anti-inflammatory and Analgesic Activities : The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, closely related to the compound , has been reported. These acids showed potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
Synthesis and Green Metric Evaluation : A study focused on the synthesis of a related compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, which is an intermediate in the synthesis of Dexlansoprazole, a drug used for treating gastroesophageal reflux disease (GERD). The study evaluated the green metrics of the synthesis process (Gilbile et al., 2017).
Reactivity Studies in SRN1 Reactions : The reactivity of 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, a compound structurally similar to the one of interest, was explored in SRN1 reactions with various nucleophiles. This study provides insights into the reactivities of different electrophile halides (Vanelle et al., 2008).
Antibacterial Potency : Research on new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives, which include a structure similar to the target compound, showed remarkable antibacterial activities. This suggests potential applications in developing new antibacterial agents (Althagafi & Abdel‐Latif, 2021).
Safety and Hazards
Properties
IUPAC Name |
2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-7-2-3-9-11-8(4-10)6-12(9)5-7/h2-3,5-6H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRNFKAZHXWINP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.